molecular formula C9H12N2O2 B1307628 2-amino-3-(5-methylpyridin-2-yl)propanoic Acid CAS No. 603940-97-2

2-amino-3-(5-methylpyridin-2-yl)propanoic Acid

Cat. No. B1307628
M. Wt: 180.2 g/mol
InChI Key: KGYQCBBDLIEYEA-UHFFFAOYSA-N
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Description

“2-amino-3-(5-methylpyridin-2-yl)propanoic Acid” is a compound that contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a 5-methylpyridin-2-yl group .


Molecular Structure Analysis

The molecular structure of “2-amino-3-(5-methylpyridin-2-yl)propanoic Acid” consists of an amino group, a carboxyl group, and a 5-methylpyridin-2-yl group attached to the alpha carbon . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 2-amino-3-(5-methylpyridin-2-yl)propanoic Acid can be synthesized through various methods. One approach involves the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with different amines like 2-aminopyridine and p-toluidine, leading to the formation of compounds like N-(pyridin-2-yl)propanamides and pyrido[2,3-d]pyrimidinones (Harutyunyan et al., 2015).

  • Crystallography and Molecular Structure : The compound and its derivatives have been studied through crystallography, providing insights into their molecular structure. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate was analyzed, showing that amino acids play a critical role in methylation, detoxication, and antioxidation, and are useful in pharmaceutical and food industries (Li et al., 2009).

  • Fluorescence and Biological Assays : Derivatives of this compound have been used for fluorescence derivatization of amino acids, proving to be strongly fluorescent and useful in biological assays (Frade et al., 2007).

Applications in Biomedical Research

  • Drug Development : Variants of the compound have been identified as potent and selective antagonists for certain receptors, like αvβ3 receptors, with significant potential in the treatment of diseases such as osteoporosis. These variants demonstrated excellent in vitro profiles and were selected for clinical development based on their efficacy in in vivo models (Coleman et al., 2004).

  • Metallopeptide Design : The compound and its analogs have been used in metallopeptide design, illustrating the ability to tune metal binding affinity of small peptides through the incorporation of unnatural multidentate α-amino acids (Cheng et al., 1996).

  • Material Science and Polymer Modification : The compound has applications in material science, such as the synthesis of light stabilizers and modification of hydrogels, improving their thermal stability and biological activity, thereby extending their utility in medical applications (Yi, 2008; Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-amino-3-(5-methylpyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7(11-5-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYQCBBDLIEYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400881
Record name 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(5-methylpyridin-2-yl)propanoic Acid

CAS RN

603940-97-2
Record name 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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